molecular formula C26H27N7 B11182408 6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11182408
M. Wt: 437.5 g/mol
InChI Key: SEOOWLFRCFIBHY-OVVQPSECSA-N
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Description

6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its unique structure, which includes a triazine ring and hydrazinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-tert-butylbenzaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through a condensation mechanism, forming the hydrazone intermediate, which is then cyclized to yield the final triazine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of functional groups with nucleophiles.

Scientific Research Applications

6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
  • 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone
  • 2,6-di-tert-butyl-4-(4-(methylthio)benzylidene)cyclohexa-2,5-dien-1-one

Uniqueness

6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine stands out due to its unique triazine ring structure and hydrazinyl linkage, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C26H27N7

Molecular Weight

437.5 g/mol

IUPAC Name

2-N-[(E)-(4-tert-butylphenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C26H27N7/c1-26(2,3)20-16-14-19(15-17-20)18-27-33-25-31-23(28-21-10-6-4-7-11-21)30-24(32-25)29-22-12-8-5-9-13-22/h4-18H,1-3H3,(H3,28,29,30,31,32,33)/b27-18+

InChI Key

SEOOWLFRCFIBHY-OVVQPSECSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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